

The chemical structure and synthesis of MT-DADMe-ImmA.

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Compound of Interest

Compound Name: MT-DADMe-ImmA

Cat. No.: B1663505

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **MT-DADMe-ImmA**

Introduction

MT-DADMe-ImmA, also known as Methylthio-DADMe-Immucillin A or MTDIA, is a potent, second-generation transition-state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP).^{[1][2][3]} MTAP is a critical enzyme in the methionine salvage pathway, responsible for the metabolism of 5'-methylthioadenosine (MTA).^[3] By inhibiting MTAP, **MT-DADMe-ImmA** causes an accumulation of MTA in cells, which can lead to feedback inhibition of polyamine biosynthesis, alterations in DNA methylation, and ultimately, induction of apoptosis in certain cancer cell lines.^{[3][4]} Its high potency, with reported inhibition constants (K_i) in the picomolar range, and its selectivity make it a significant tool for cancer research and a potential therapeutic agent.^{[1][3]}

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of **MT-DADMe-ImmA**, targeted at researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

MT-DADMe-ImmA is a complex molecule featuring a pyrrolidine ring, mimicking the ribooxocarbenium ion of the transition state, linked to a 9-deazaadenine moiety.^[2] This structural design allows it to bind with extremely high affinity to the active site of the MTAP enzyme.

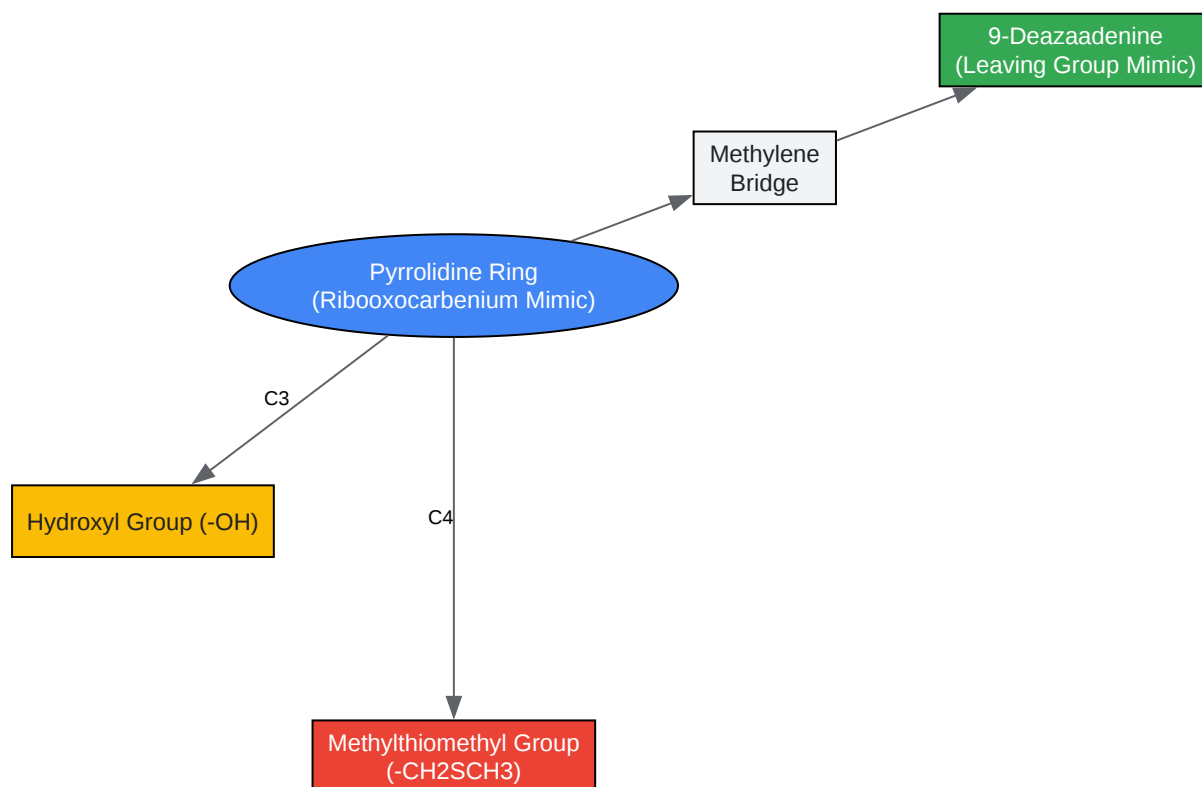
Chemical Identity

The key identifiers and properties of **MT-DADMe-ImmA** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-[(methylthio)methyl]-3-pyrrolidinol	[5]
Synonyms	MTDIA, Methylthio-DADMe-Immucillin A	[1] [5]
CAS Number	653592-04-2 (free base)	[1] [5]
Molecular Formula	C13H19N5OS	[5]
Molecular Weight	293.39 g/mol	
SMILES	<chem>CSC[C@H]1CN(Cc2c[nH]c3c(N)ncnc23)C[C@@H]1O</chem>	
InChI Key	NTHMDFGHOCNNOE-ZJUUUORDSA-N	[5]

Schematic Structural Representation

The following diagram illustrates the core components and connectivity of the **MT-DADMe-ImmA** structure. It is a schematic representation and not a formal 2D chemical structure.



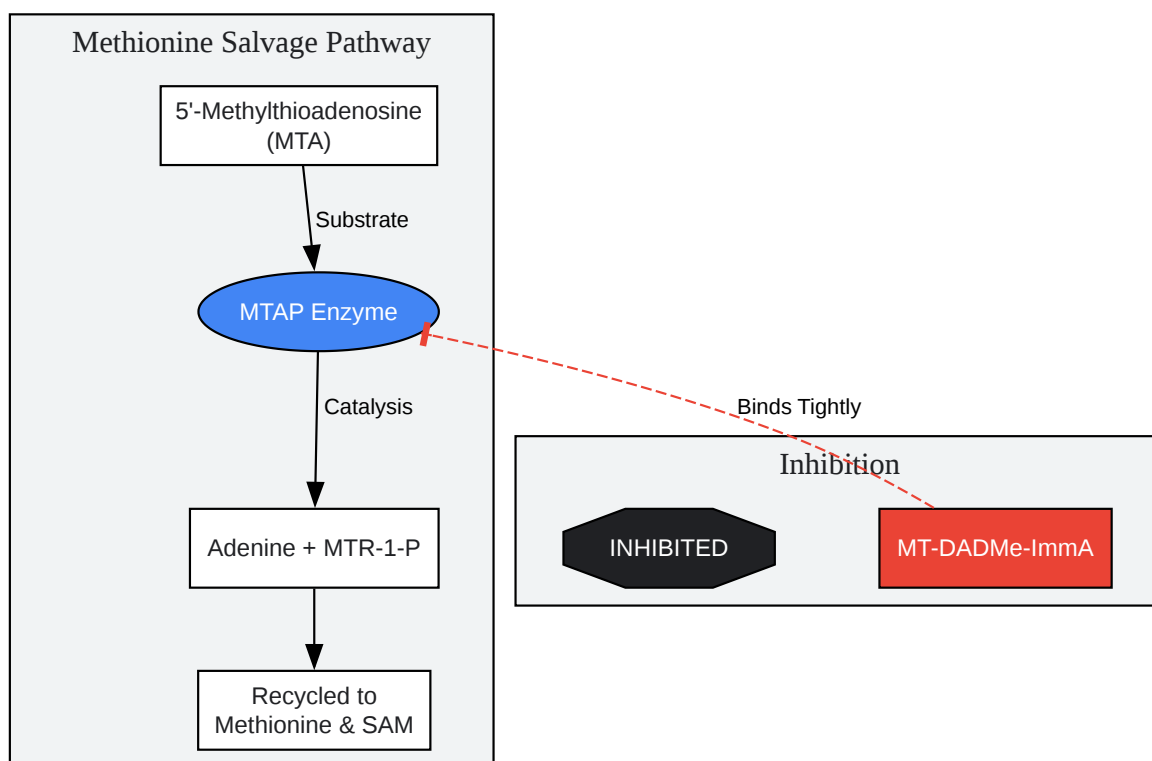
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Caption: Schematic diagram of **MT-DADMe-ImmA**'s core components.

Mechanism of Action

MT-DADMe-ImmA functions by potently inhibiting the MTAP enzyme within the methionine salvage pathway. This pathway is crucial for recycling MTA back into S-adenosylmethionine (SAM), a universal methyl donor and a precursor for polyamine synthesis.

The workflow below illustrates the enzyme's normal function and the inhibitory action of **MT-DADMe-ImmA**.



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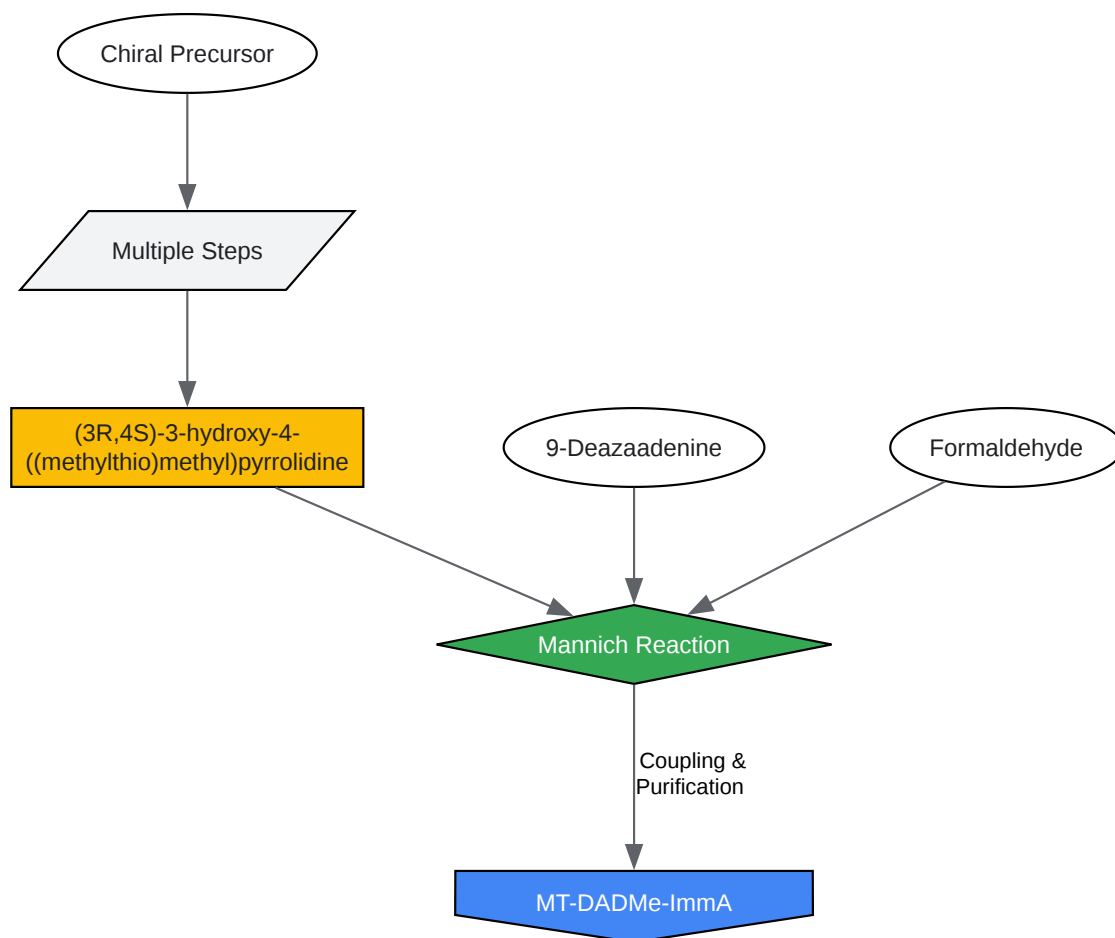
Caption: Inhibition of the MTAP enzyme by **MT-DADMe-ImmA**.

Synthesis of MT-DADMe-ImmA

The synthesis of **MT-DADMe-ImmA** is a multi-step process that involves the construction of the key chiral pyrrolidine intermediate followed by its coupling to the 9-deazaadenine heterocyclic base. The definitive and detailed synthesis was reported by Evans et al. in the Journal of

Medicinal Chemistry (2005).^{[2][5]} While the full experimental details from the original publication are not reproduced here, the general synthetic strategy is outlined below.

The workflow involves a Mannich-type reaction between the pre-formed pyrrolidine intermediate, formaldehyde, and 9-deazaadenine to furnish the final compound.



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Caption: General synthetic workflow for **MT-DADMe-ImmA**.

Experimental Protocols

The detailed, step-by-step experimental protocols, including reaction conditions, purification methods, and characterization data, are provided in the primary literature.

Reference: Evans, G.B., Furneaux, R.H., Lenz, D.H., et al. (2005). Second generation transition state analogue inhibitors of human 5'-methylthioadenosine phosphorylase. *Journal of Medicinal Chemistry*, 48(14), 4679-4689.[2][5]

Key Experimental Steps (General Outline):

- **Synthesis of the Chiral Pyrrolidine Intermediate:** The synthesis begins from a suitable chiral starting material to construct the trans-substituted 3-hydroxy-4-((methylthio)methyl)pyrrolidine. This typically involves multiple steps including protection, epoxidation, nucleophilic ring-opening, and deprotection.
- **Coupling Reaction:** The crucial carbon-nitrogen bond formation between the pyrrolidine nitrogen and the 9-deazaadenine ring is achieved. As depicted in the workflow, this is often a Mannich reaction where the secondary amine of the pyrrolidine, formaldehyde, and the C-H acidic proton on the pyrrole ring of 9-deazaadenine react to form the methylene-bridged final product.
- **Purification:** The final compound is purified using standard laboratory techniques, such as column chromatography and/or recrystallization, to yield the highly pure active inhibitor.

Quantitative Data Summary

The biological activity of **MT-DADMe-ImmA** is characterized by its exceptionally tight binding to the MTAP enzyme.

Table 5.1: Biological Activity

Parameter	Value	Target Enzyme	Notes	Reference(s)
Ki	90 pM	Human MTAP	Equilibrium dissociation constant.	[1]
Ki	86 pM	Human MTAP	Reported as a slow-onset inhibitor.	[3]
Ki	1.7 nM	MTAP		[5]
In Vivo Half-Life	6.3 days (biological)	MTAP Activity	Refers to the return of MTAP activity after oral administration in mice.	

Table 5.2: Solubility Data

Solvent	Concentration / Solubility	Reference(s)
DMSO	≥ 2.5 mg/mL (8.52 mM)	[1]
DMSO	50 mg/mL (170.42 mM)	
DMF	10 mg/mL	[5]
PBS (pH 7.2)	1 mg/mL	[5]

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